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molecular formula C10H12BrNO2 B1279519 1-Bromo-4-(tert-butyl)-2-nitrobenzene CAS No. 70729-05-4

1-Bromo-4-(tert-butyl)-2-nitrobenzene

Cat. No. B1279519
M. Wt: 258.11 g/mol
InChI Key: XACFLGSMDUITKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221809B2

Procedure details

Into a 100-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 1-bromo-4-tert-butyl-2-nitrobenzene (2.1 g, 8.14 mmol, 1.00 equiv), sodium hyposulfite (6.6 g, 37.91 mmol, 3.50 equiv) and a solution of 2-methoxyethan-1-ol (12 mL) in water (12 mL). The resulting solution was stirred overnight at 130° C. Water (11 ml) and concentrated hydrochloric acid (11 ml) were added to the warm solution. After heated under reflux for 30 min, the reaction mixture was poured into ice water (25 ml), adjusted the pH value of the solution to 8-9 with sodium carbonate(s) and extracted with ether (3×50 mL). The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. Filtration and concentration under reduced pressure gave the title compound, which was used directly for next step without further purification as a yellow liquid. 1H-NMR(400 MHz, DMSO-d6): δ ppm 1.298(s, 9H), 4.097(s, 2H), 6.682(dd, J=2 Hz, J=8.4 Hz, 1H), 6.827(d, J=2.4 Hz, 1H), 7.33(d, J=8.4 Hz, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
sodium hyposulfite
Quantity
6.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
11 mL
Type
reactant
Reaction Step Six
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Quantity
12 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:12]([O-])=O.[O-]S([O-])(=S)=O.[Na+].[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.COCCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])([CH3:9])[CH3:11])=[CH:4][C:3]=1[NH2:12] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Step Two
Name
sodium hyposulfite
Quantity
6.6 g
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
ice water
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
11 mL
Type
reactant
Smiles
Cl
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
12 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(C)(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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